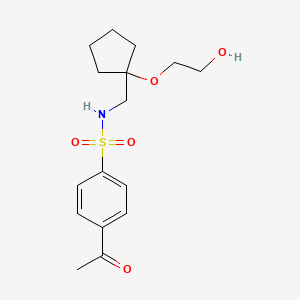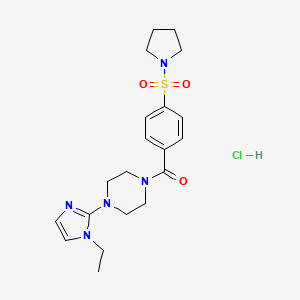![molecular formula C20H12BrFN2O B2396372 2-amino-7-bromo-4-(4-fluorophenyl)-4H-benzo[g]chromene-3-carbonitrile CAS No. 861208-27-7](/img/structure/B2396372.png)
2-amino-7-bromo-4-(4-fluorophenyl)-4H-benzo[g]chromene-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-7-bromo-4-(4-fluorophenyl)-4H-benzo[g]chromene-3-carbonitrile (abbreviated as ABFC) is a synthetic compound that has been used in scientific research for a variety of applications. It has been studied for its ability to interact with various biological systems and for its potential therapeutic effects.
Scientific Research Applications
2-amino-7-bromo-4-(4-fluorophenyl)-4H-benzo[g]chromene-3-carbonitrile has been studied for its ability to interact with various biological systems and has been found to have potential therapeutic effects. It has been studied for its potential to inhibit the growth of cancer cells and to induce apoptosis in cancer cells. It has also been studied for its potential to inhibit the growth of bacteria and viruses. Additionally, this compound has been studied for its potential to inhibit the activity of enzymes involved in signal transduction pathways, as well as its potential to modulate the activity of G-protein coupled receptors.
Mechanism of Action
The mechanism of action of 2-amino-7-bromo-4-(4-fluorophenyl)-4H-benzo[g]chromene-3-carbonitrile is not yet fully understood. However, it is known that this compound binds to various proteins, including G-protein coupled receptors, and that this binding can lead to a variety of effects, including the inhibition of signal transduction pathways and the modulation of enzyme activity. Additionally, this compound has been shown to interact with DNA and RNA and to inhibit the growth of cancer cells and to induce apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects, including the inhibition of signal transduction pathways and the modulation of enzyme activity. Additionally, this compound has been shown to inhibit the growth of bacteria and viruses and to induce apoptosis in cancer cells. It has also been found to have potential therapeutic effects, such as the inhibition of the growth of cancer cells.
Advantages and Limitations for Lab Experiments
The advantages of using 2-amino-7-bromo-4-(4-fluorophenyl)-4H-benzo[g]chromene-3-carbonitrile in laboratory experiments include its high yield of production and its ability to interact with various proteins and to modulate their activity. Additionally, this compound has been found to have potential therapeutic effects and to inhibit the growth of cancer cells and to induce apoptosis in cancer cells. However, the mechanism of action of this compound is not yet fully understood, and further research is needed to better understand its effects. Additionally, this compound is a synthetic compound and may have potential side effects that need to be further studied.
Future Directions
For research on 2-amino-7-bromo-4-(4-fluorophenyl)-4H-benzo[g]chromene-3-carbonitrile include further study of its mechanism of action, its potential therapeutic effects, and its potential side effects. Additionally, further research is needed to explore the potential of this compound to interact with other proteins and to modulate their activity. Additionally, further research is needed to explore the potential of this compound to interact with DNA and RNA and to inhibit the growth of cancer cells and to induce apoptosis in cancer cells. Finally, further research is needed to explore the potential of this compound to inhibit the growth of bacteria and viruses.
Synthesis Methods
2-amino-7-bromo-4-(4-fluorophenyl)-4H-benzo[g]chromene-3-carbonitrile has been synthesized in various ways, including the reaction of 4-fluorophenylboronic acid with 2-amino-7-bromochromene-3-carbonitrile in the presence of a palladium catalyst. This method produces this compound in yields of up to 93%. Other methods of synthesis include the reaction of 4-fluorobenzaldehyde with 2-amino-7-bromochromene-3-carbonitrile in the presence of a palladium catalyst and the reaction of 4-fluorobenzaldehyde with 2-amino-7-bromochromene-3-carbonitrile in the presence of a palladium catalyst and a base.
properties
IUPAC Name |
2-amino-7-bromo-4-(4-fluorophenyl)-4H-benzo[g]chromene-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12BrFN2O/c21-14-4-1-12-9-18-16(8-13(12)7-14)19(17(10-23)20(24)25-18)11-2-5-15(22)6-3-11/h1-9,19H,24H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRICOWHMBLMCBV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2C3=C(C=C4C=CC(=CC4=C3)Br)OC(=C2C#N)N)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12BrFN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-cyclopentyl-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2396290.png)
![(E)-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2396293.png)

![3-(benzo[d]thiazol-2-yl)-6-ethyl-7-hydroxy-8-((4-methylpiperidin-1-yl)methyl)-4H-chromen-4-one](/img/structure/B2396295.png)



![3a,8a-Dimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole](/img/structure/B2396303.png)
![3-((1-(5-Methylpyrazolo[1,5-a]pyrimidin-7-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline](/img/structure/B2396304.png)
![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)ethanone](/img/structure/B2396305.png)



